Cas no 743476-50-8 (1-(6-amino-2,3-dihydro-1H-indol-1-yl)-2,2-dimethylpropan-1-one)

1-(6-amino-2,3-dihydro-1H-indol-1-yl)-2,2-dimethylpropan-1-one structure
743476-50-8 structure
Product Name:1-(6-amino-2,3-dihydro-1H-indol-1-yl)-2,2-dimethylpropan-1-one
CAS-nummer:743476-50-8
MF:C13H18N2O
MW:218.294823169708
MDL:MFCD10016476
CID:3223982
PubChem ID:28418656
Update Time:2025-05-20

1-(6-amino-2,3-dihydro-1H-indol-1-yl)-2,2-dimethylpropan-1-one Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-INDOL-6-AMINE, 1-(2,2-DIMETHYL-1-OXOPROPYL)-2,3-DIHYDRO-
    • 1-(6-amino-2,3-dihydro-1H-indol-1-yl)-2,2-dimethylpropan-1-one
    • F2189-0311
    • 1-(6-amino-2,3-dihydroindol-1-yl)-2,2-dimethylpropan-1-one
    • 1-(6-aminoindolin-1-yl)-2,2-dimethylpropan-1-one
    • 743476-50-8
    • AB90195
    • CS-0272394
    • EN300-238745
    • 1-(2,2-dimethylpropanoyl)indolin-6-amine
    • AKOS000223897
    • VU0421687-2
    • MDL: MFCD10016476
    • Inchi: 1S/C13H18N2O/c1-13(2,3)12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-5,8H,6-7,14H2,1-3H3
    • InChI-sleutel: JNEVETWNWHUFDQ-UHFFFAOYSA-N
    • LACHT: O=C(C(C)(C)C)N1C2C=C(C=CC=2CC1)N

Berekende eigenschappen

  • Exacte massa: 218.141913202Da
  • Monoisotopische massa: 218.141913202Da
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 1
  • Complexiteit: 282
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2
  • Topologisch pooloppervlak: 46.3Ų

Experimentele eigenschappen

  • Dichtheid: 1.1±0.1 g/cm3
  • Kookpunt: 445.8±45.0 °C at 760 mmHg
  • Vlampunt: 223.4±28.7 °C
  • Dampfdruk: 0.0±1.1 mmHg at 25°C

1-(6-amino-2,3-dihydro-1H-indol-1-yl)-2,2-dimethylpropan-1-one Beveiligingsinformatie

1-(6-amino-2,3-dihydro-1H-indol-1-yl)-2,2-dimethylpropan-1-one Prijsmeer >>

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